Epoxide resin -

Epoxide resin

Catalog Number: EVT-8769621
CAS Number:
Molecular Formula: C28H30O2
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Epoxy resins can be classified based on their chemical structure and curing mechanisms. Common classifications include:

  • Aromatic Epoxy Resins: Derived from aromatic compounds, these resins exhibit high thermal stability and mechanical strength.
  • Aliphatic Epoxy Resins: These are based on aliphatic compounds and generally have better UV resistance but lower thermal stability compared to aromatic variants.
  • Flexible Epoxy Resins: Modified with rubber or other flexible materials to enhance impact resistance.
  • High-Temperature Epoxy Resins: Designed for applications requiring high thermal performance.
Synthesis Analysis

Methods

The synthesis of epoxy resins typically involves step-growth polymerization or polycondensation reactions. The most common method employs the reaction of bisphenol A with epichlorohydrin in the presence of a base catalyst. Alternative methods include:

  • Ultrasonication: Enhances the reaction rate and yield through cavitation effects.
  • Microwave Irradiation: Provides rapid heating and improved energy efficiency during synthesis.
  • UV Light Exposure: Initiates polymerization through photoinitiators.

Technical Details

The synthesis process involves controlling parameters such as temperature, time, and catalyst concentration to optimize the properties of the resulting resin. For instance, the reaction typically occurs at temperatures between 80°C to 120°C for several hours, depending on the desired molecular weight and viscosity. Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reaction and confirm the formation of epoxide groups .

Molecular Structure Analysis

Structure

The molecular structure of epoxy resins features a three-membered cyclic ether known as an epoxide group. This group is highly reactive, allowing for cross-linking during curing processes. The general structure can be represented as follows:

R1C(O)C(R2)R3\text{R}_1-\text{C}(\text{O})-\text{C}(\text{R}_2)-\text{R}_3

where R1R_1, R2R_2, and R3R_3 represent various alkyl or aryl groups depending on the specific resin formulation.

Data

Key structural data includes:

  • Molecular Weight: Varies significantly based on formulation; typical ranges from several hundred to several thousand grams per mole.
  • Epoxide Equivalent Weight: A critical parameter that indicates the amount of resin required to react with one equivalent of curing agent, typically determined using NMR spectroscopy .
Chemical Reactions Analysis

Reactions

Epoxy resins undergo several key chemical reactions during their application:

  • Curing Reaction: The epoxide groups react with curing agents such as amines or anhydrides, leading to cross-linking and formation of a thermoset network.
Epoxide+Curing AgentCross linked Polymer\text{Epoxide}+\text{Curing Agent}\rightarrow \text{Cross linked Polymer}
  • Ring Opening Reaction: The epoxide ring opens upon reaction with nucleophiles (e.g., amines), which facilitates further polymerization.

Technical Details

The curing process is exothermic and can be influenced by factors such as temperature, humidity, and the presence of fillers or additives. Differential Scanning Calorimetry (DSC) is commonly used to analyze the thermal transitions during curing .

Mechanism of Action

Process

The mechanism of action for epoxy resins primarily involves nucleophilic attack on the epoxide ring by curing agents. This process can occur via two pathways:

  1. Nucleophilic Attack: A nucleophile attacks one carbon atom in the epoxide ring, resulting in ring opening and formation of a hydroxyl group.
  2. Cross-linking: Subsequent reactions lead to cross-linking between different polymer chains, enhancing mechanical properties.

Data

Kinetic studies demonstrate that the rate of curing can be affected by temperature and catalyst type, with optimal conditions leading to faster curing times and improved mechanical properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Typically ranges from 1.1 to 1.3 g/cm³.
  • Glass Transition Temperature: Varies widely based on formulation; generally between 50°C to 150°C.
  • Thermal Stability: Exhibits good thermal resistance up to approximately 200°C before significant degradation occurs.

Chemical Properties

  • Chemical Resistance: Excellent resistance to solvents, acids, and bases.
  • Adhesion Properties: Strong adhesion to various substrates including metals, plastics, and wood.

Relevant analyses often include Thermogravimetric Analysis (TGA) for thermal stability assessment and FTIR for functional group identification .

Applications

Epoxy resins are utilized across a wide range of scientific and industrial applications due to their versatile properties:

  • Adhesives: Used extensively in construction, automotive, and aerospace industries for bonding materials.
  • Coatings: Employed as protective coatings due to their durability and chemical resistance.
  • Composites: Serve as matrix materials in fiber-reinforced composites used in high-performance applications like sporting goods and aircraft components.
  • Electronics: Used in encapsulation for electronic components due to their insulating properties.
Historical Development and Evolution of Epoxide Resin Chemistry

Early Discoveries and Foundational Research (Pre-1940s)

The molecular architecture of epoxide resins traces its origins to late 19th-century organic chemistry breakthroughs. In the 1890s, Russian chemist Nikolai Prileschajev documented the epoxidation reaction, observing that olefins reacted with peroxybenzoic acid to form epoxides—critical intermediates for future resin synthesis [2] [4]. This foundational reaction established the mechanistic pathway for epoxide ring formation, though its potential for polymer chemistry remained unrealized for decades.

The pivotal transition to polymeric applications occurred in 1934, when German chemist Paul Schlack of IG Farben patented the crosslinking of epoxides with amines. His work demonstrated that amine-epoxide reactions yielded high-molecular-weight polyamine derivatives, initially intended as textile auxiliaries [1] [7]. Schlack’s patent (DE 676117) explicitly detailed the nucleophilic addition mechanism, wherein amine groups attack electrophilic carbons in strained epoxide rings, forming β-hydroxyamine linkages [1]. This reaction remains the cornerstone of modern epoxy curing chemistry.

Parallel innovations emerged in Switzerland through Pierre Castan’s work. In 1936, Castan synthesized the first thermosetting epoxy resin by reacting epichlorohydrin with diphenols (bisphenol analogs). His patent (DE 943195 C) emphasized the material’s near-zero shrinkage during curing and absence of volatile byproducts—properties ideal for dental prosthetics [1] [4]. Castan’s formulations, licensed by Ciba Ltd., featured diglycidyl ethers with terminal epoxide groups capable of forming three-dimensional networks when reacted with diamines [2] [7]. Simultaneously, Sylvan Greenlee in the United States developed analogous bisphenol-A-epichlorohydrin resins, patenting diglycidyl ether of bisphenol-A (DGEBA) in 1946 [1] [4]. These discoveries established the core molecular templates for industrial exploitation.

Table 1: Foundational Epoxy Resin Patents (Pre-1940s)

InventorYearKey ContributionMolecular System
Paul Schlack1934Amine-epoxide crosslinkingAliphatic epoxides + polyamines
Pierre Castan1936Bisphenol-epichlorohydrin resinDiglycidyl ether of diphenol
Sylvan Greenlee1946Diglycidyl ether of bisphenol-A (DGEBA)Bisphenol-A + epichlorohydrin

Industrialization and Commercialization (1940s–1970s)

The post-war era witnessed rapid translation of epoxide chemistry into commercial materials. Ciba Ltd. launched the first industrial epoxy resin in 1946 under the trade name Araldite, leveraging Castan’s patents [1] [4]. These early systems targeted niche applications: dental adhesives exploited their dimensional stability, while electrical laminates capitalized on insulation properties [2]. The 1950s marked diversification into aerospace composites, where epoxy-carbon fiber systems provided superior strength-to-weight ratios versus metal alloys [2]. Shell Chemicals acquired Greenlee’s patents, scaling production of DGEBA resins that became industry benchmarks due to balanced mechanical and processing traits [4].

Manufacturing innovations drove cost reductions and performance enhancements. The "taffy process" enabled synthesis of high-molecular-weight linear polyethers by reacting excess bisphenol-A with epichlorohydrin under alkaline conditions, producing semi-solid resins ideal for coatings [7]. Conversely, the "advancement process" involved catalyzed reaction of liquid DGEBA with additional bisphenol-A, yielding phenoxy resins with molecular weights exceeding 30,000 g/mol—materials that behaved as thermoplastics yet retained hydroxyl crosslinking sites [7].

By the 1960s, epoxy resins dominated corrosion protection markets, with coal-tar epoxides revolutionizing pipeline coatings through exceptional chemical resistance [2]. The electronics sector adopted cycloaliphatic epoxides for semiconductor encapsulation, benefiting from their low dielectric constants (<3.0 at 1 MHz) and ultraviolet resistance [7]. Global production capacity surged, with Asia-Pacific emerging as the dominant manufacturing hub by 1970, accounting for 48% of the world’s epoxy output [2].

Table 2: Global Epoxy Resin Market Distribution (1970s)

RegionProduction Share (%)Primary Applications
Asia-Pacific48Electrical laminates, marine coatings
Europe30Aerospace composites, automotive
North America18Adhesives, flooring
Latin America4Construction materials

Advancements in Molecular Design and Functionalization (1980s–Present)

Contemporary epoxide research focuses on precision molecular engineering to overcome intrinsic limitations like brittleness and to enable specialized functions. Toughening strategies dominate innovation, with five primary approaches developed:

  • Rubber Elastomer Modification: Liquid acrylonitrile-butadiene copolymers (CTBN) form dispersed microdomains (0.1–5 µm) that absorb fracture energy via cavitation and shear yielding. Optimal loading is 12.5–25 phr (parts per hundred resin), increasing fracture energy (G₁C) by 200–400% but reducing glass transition temperature (Tg) by 15–25°C [3].
  • Thermoplastic Alloying: Polyethersulfone (PES) or polyetherimide (PEI) creates semi-interpenetrating networks. At 20–30 wt%, phase-separated morphologies improve impact strength by 150% without Tg sacrifice [3].
  • Nanoparticle Reinforcement: Surface-modified silica nanoparticles (10–50 nm) at 5–10 wt% provide crack deflection and bridging. Alumina nanoparticles further enhance thermal conductivity (0.8–1.5 W/mK) for electronics [3] [6].
  • Hyperbranched Polymers: Boltorn-type dendrimers with terminal epoxy groups reduce viscosity by 60% versus DGEBA while introducing nano-cavitation sites that boost fracture toughness [3].
  • Bio-based Epoxides: Epoxidized soybean oil derivatives serve as reactive diluents, replacing 25–40% of petroleum content while maintaining 80–90% of mechanical properties [7].

Table 3: Evolution of Toughening Methods for Epoxy Resins (1980s–Present)

MethodRepresentative AgentsToughening MechanismProperty Enhancement
Liquid RubberCTBN, ATBNCavitation, shear yieldingImpact strength ↑ 200–400%
Core-Shell RubberSilicone-acrylic particlesParticle deformation, crack pinningFracture energy (G₁C) ↑ 300%
ThermoplasticPES, PEIPhase separation, ductile bridgingToughness ↑ 150% (no Tg loss)
NanocompositeSiO₂, Al₂O₃, nanoclayCrack deflection, matrix stiffeningModulus ↑ 20–30%, wear resistance ↑ 50%
Hyperbranched PolymerBoltorn H30Nano-cavitation, reduced crosslink densityViscosity ↓ 60%, fracture toughness ↑ 100%

Molecular dynamics simulations now guide resin design. Studies reveal that aliphatic epoxidation of olefin resin (AEOR) forms 18.2% more hydrogen bonds with kaolinite clay than DGEBA, explaining its superior interfacial adhesion in composites [6]. Computational models further predict that diglycidyl ether of 4,4’-dihydroxy diphenyl sulfone (DGEDDS) increases kaolinite’s Young’s modulus by 8.2% in X/Y directions versus 5.3% for DGEBA, validating its use in soil stabilization [6].

Curing monitoring technologies have transitioned to molecular-level precision. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) tracks crosslinking by quantifying ions like C₂₁H₂₄O₄⁺ (indicating unreacted hardener) and C₁₄H₇O⁺ (signifying post-cure completion) [9]. Principal component regression of spectral data enables real-time optimization, where post-curing at 120°C reduces residual amines by 90% versus room-temperature curing [9].

Recent innovations include aqueous epoxy dispersions stabilized by polyvinyl alcohol—developed to meet volatile organic compound (VOC) regulations—and varnishes for laminates with high glass transition temperatures (>180°C) via nanoscale crosslink modulation [2]. The global market has reached $7.7 billion annually, with wind turbine blade composites (35% epoxy content) driving 24% of demand growth [2].

Properties

Product Name

Epoxide resin

IUPAC Name

1,4-bis(ethenyl)benzene;2-(phenylmethoxymethyl)oxirane;styrene

Molecular Formula

C28H30O2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C10H12O2.C10H10.C8H8/c1-2-4-9(5-3-1)6-11-7-10-8-12-10;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8/h1-5,10H,6-8H2;3-8H,1-2H2;2-7H,1H2

InChI Key

KRZGZGXXONWBRA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2

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